1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide

Fluorine regiochemistry Positional isomer Electron-withdrawing group

1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide (CAS 2330377-94-9; molecular formula C₁₀H₈F₂N₂O₂S₂; molecular weight 290.3 g/mol) is a synthetic small-molecule sulfonamide derivative that incorporates a 3,5-difluorophenyl ring linked via a methylene bridge to an N-thiazol-2-yl methanesulfonamide core. This compound belongs to the broad and therapeutically significant class of thiazole-bearing sulfonamides, members of which have been investigated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), carbonic anhydrase isoforms, cyclooxygenase-2 (COX-2), and various protein kinases.

Molecular Formula C10H8F2N2O2S2
Molecular Weight 290.3
CAS No. 2330377-94-9
Cat. No. B2441201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide
CAS2330377-94-9
Molecular FormulaC10H8F2N2O2S2
Molecular Weight290.3
Structural Identifiers
SMILESC1=CSC(=N1)NS(=O)(=O)CC2=CC(=CC(=C2)F)F
InChIInChI=1S/C10H8F2N2O2S2/c11-8-3-7(4-9(12)5-8)6-18(15,16)14-10-13-1-2-17-10/h1-5H,6H2,(H,13,14)
InChIKeyGZXYIOVQVNWZMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide (CAS 2330377-94-9): Structural Classification, Physicochemical Identity, and Procurement Context


1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide (CAS 2330377-94-9; molecular formula C₁₀H₈F₂N₂O₂S₂; molecular weight 290.3 g/mol) is a synthetic small-molecule sulfonamide derivative that incorporates a 3,5-difluorophenyl ring linked via a methylene bridge to an N-thiazol-2-yl methanesulfonamide core [1]. This compound belongs to the broad and therapeutically significant class of thiazole-bearing sulfonamides, members of which have been investigated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), carbonic anhydrase isoforms, cyclooxygenase-2 (COX-2), and various protein kinases [2][3]. The compound is catalogued in PubChem (CID 146078978) and is commercially available from multiple chemical suppliers, where it is typically sourced as a research-grade building block or screening compound [1].

Why 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide Cannot Be Replaced by Common Thiazole-Sulfonamide or Phenyl-Methanesulfonamide Alternatives


Although the thiazole-sulfonamide scaffold is shared by numerous compounds in the screening deck, the precise combination of a 3,5-difluorophenyl substituent, a methylene spacer, and an N-(thiazol-2-yl) sulfonamide linkage in 1-(3,5-difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide represents a discrete chemotype that cannot be equated to its closest positional isomers or des-fluoro analogs. The 3,5-difluoro substitution pattern profoundly alters the aryl ring's electron density and torsional profile compared to 2,5-difluoro, 2,4-difluoro, or non-fluorinated phenyl variants; even the positional isomer 2,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzenesulfonamide (ChemSpider ID 26128171), which shares the same molecular formula (C₁₀H₈F₂N₂O₂S₂), differs in fluorine regiochemistry, ring attachment point (benzenesulfonamide vs. methanesulfonamide), and thiazole substitution, each of which can independently dictate target engagement, metabolic stability, and off-target profiles [1]. Further, in-class SAR studies on thiazole-bearing sulfonamide analogs have confirmed that the nature, position, and electron-withdrawing/donating character of substituents on the phenyl ring are dominant determinants of AChE and BuChE inhibitory potency, with IC₅₀ differences exceeding 20-fold among closely related analogs [2]. Consequently, generic substitution without head-to-head comparative data risks both false-positive and false-negative selection errors.

Quantitative Differentiation Evidence: 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide (2330377-94-9) Versus Closest Structural and Pharmacological Comparators


Fluorine Regiochemistry: 3,5-Difluorophenyl vs. 2,5-Difluorophenyl Substitution Pattern Comparison

The target compound bears a 1-(3,5-difluorophenyl) substitution pattern linked via a methylene (-CH₂-) bridge to the sulfonamide, whereas its closest positional isomer by molecular formula, 2,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzenesulfonamide (C₁₀H₈F₂N₂O₂S₂, ChemSpider ID 26128171), incorporates a 2,5-difluoro-benzenesulfonamide directly attached to the thiazole nitrogen without a methylene spacer and bears an additional methyl group at the thiazole 5-position [1]. The 3,5-difluoro arrangement produces a distinct electrostatic potential surface with symmetrical meta-fluorine electron withdrawal (Hammett σₘ = +0.34 per fluorine), whereas the 2,5-difluoro pattern introduces an ortho-fluorine that imposes steric constraint and alters the pKa of the adjacent sulfonamide NH. These regiochemical differences are known to influence target binding pose, CYP450 metabolic stability, and aqueous solubility in fluorinated aromatic drug candidates [2].

Fluorine regiochemistry Positional isomer Electron-withdrawing group Structural differentiation

LogP and Hydrogen-Bonding Capacity Differentiate the Target Compound from Non-Fluorinated and Des-Thiazole Analogs

Computationally derived physicochemical properties distinguish the target compound from both its non-fluorinated phenyl analog (1-phenyl-N-(1,3-thiazol-2-yl)methanesulfonamide, C₁₀H₁₀N₂O₂S₂, MW 254.33) and its des-thiazole precursor (N-(3,5-difluorophenyl)methanesulfonamide, CAS 358971-48-9, C₇H₇F₂NO₂S, MW 207.20). The target compound's predicted LogP (XLogP3 ≈ 1.7) reflects the balanced lipophilicity imparted by the 3,5-difluorophenyl ring, compared with the non-fluorinated analog (XLogP3 ≈ 1.2) and the polar des-thiazole fragment (XLogP3 ≈ 0.8) [1]. The thiazole nitrogen and the sulfonamide NH donor contribute to a hydrogen-bond donor count of 1 and acceptor count of 6, a profile that supports engagement with biological targets requiring both directional H-bonding and lipophilic contacts, as observed in thiazole-sulfonamide AChE inhibitors [2]. These computed values, while not experimentally determined LogD₇.₄ or solubility data, provide a quantitative basis for prioritizing the target compound over less-balanced analogs in library design [3].

LogP Hydrogen bonding Physicochemical property Drug-likeness

Thiazole-Sulfonamide Pharmacophore: Class-Level Cholinesterase Inhibitory Potency Range Provides a Quantitative Baseline for Screening Triage

Although no direct AChE/BuChE IC₅₀ data are publicly available for the specific compound 1-(3,5-difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide, a closely related series of 21 thiazole-bearing sulfonamide analogs reported by Khan et al. (2023) provides a quantitative class-level reference range [1]. In that study, IC₅₀ values for AChE ranged from 0.10 ± 0.05 µM to 18.60 ± 0.70 µM, and for BuChE from 0.20 ± 0.05 µM to 21.20 ± 1.10 µM, against the clinical reference donepezil (AChE IC₅₀ = 2.16 ± 0.12 µM; BuChE IC₅₀ = 4.5 ± 0.11 µM). The SAR analysis demonstrated that electron-withdrawing substituents on the phenyl ring—such as the two fluorine atoms in the target compound—generally enhanced inhibitory potency relative to electron-donating or unsubstituted analogs, with potency shifts of 5- to 20-fold observed across the library [1][2]. The target compound's 3,5-difluoro substitution pattern, which provides a strong electron-withdrawing environment (estimated Hammett Σσₘ = +0.68), is predicted by class SAR to position it in the higher-potency region of the activity distribution, though direct confirmatory assay data are required [3].

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Alzheimer's disease SAR

Methylene Spacer Architecture Confers Conformational Flexibility Absent in Direct Benzenesulfonamide-Thiazole Analogs

The target compound incorporates a methylene (-CH₂-) spacer between the 3,5-difluorophenyl ring and the sulfonamide sulfur, creating a phenyl-CH₂-SO₂-NH-thiazole architecture. This contrasts with the direct aryl-SO₂-NH-thiazole connectivity found in benzenesulfonamide-thiazole analogs (e.g., 2,5-difluorobenzenesulfonamide-thiazole derivatives) and with the direct phenyl-NH-SO₂-CH₃ connectivity of N-aryl methanesulfonamides (e.g., N-(3,5-difluorophenyl)methanesulfonamide, CAS 358971-48-9) [1]. The methylene insertion increases the rotational degrees of freedom between the aromatic ring and the sulfonamide pharmacophore, enabling the phenyl ring to sample a broader conformational space. This architectural feature has been shown in structurally related sulfonamide series to influence both target binding entropy and the ability to accommodate protein binding-site flexibility—a parameter that direct-linked benzenesulfonamides cannot replicate [2]. The target compound is the only entity among its closest comparators that combines a 3,5-difluorophenyl ring, a methylene spacer, and an N-thiazol-2-yl sulfonamide in a single molecule.

Conformational flexibility Methylene spacer Sulfonamide linkage Scaffold topology

Thiazole N-Substitution Differentiates Target Compound from Oxazole and Benzothiazole Sulfonamide Scaffolds in Kinase and GPCR Target Space

The N-(thiazol-2-yl) substitution in the target compound distinguishes it from N-(oxazol-2-yl), N-(benzothiazol-2-yl), and N-(thiazol-4-yl) sulfonamide regioisomers. Thiazole-containing sulfonamides have been specifically implicated as inhibitors of protein kinases (e.g., BRAF, EGFR), carbonic anhydrase isoforms (hCA I, II, IX, XII), and voltage-gated sodium channels (NaV1.7), whereas oxazole-containing congeners show divergent target selectivity profiles [1][2]. In kinase inhibitor patents (e.g., US9199979B2), the thiazol-2-yl sulfonamide motif is a critical recognition element for the ATP-binding pocket, with the thiazole nitrogen (N3) acting as a hydrogen-bond acceptor to the hinge region; replacement with oxazole (O in place of S) alters both the H-bond acceptor geometry and the ring electronics, typically resulting in >10-fold loss of potency in otherwise identical scaffolds [1]. Similarly, benzothiazole-fused analogs introduce steric bulk that precludes binding to shallow pockets accessible to the monocyclic thiazole. The target compound's unsubstituted thiazole ring preserves the minimal steric footprint required for hinge-binding while retaining the sulfur-mediated polarizability that distinguishes thiazole from oxazole in target engagement [3].

Thiazole specificity Kinase inhibition Heterocycle comparison Target engagement

Recommended Application Scenarios for 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide (2330377-94-9) Based on Evidence-Validated Differentiation


SAR-by-Catalog Expansion of Thiazole-Sulfonamide Cholinesterase Inhibitor Libraries

Procurement teams building focused libraries for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor screening should include this compound as a representative of the 3,5-difluoro-substituted, methylene-spacer-containing thiazole-sulfonamide chemotype. Class-level SAR from the Khan et al. (2023) study demonstrates that electron-withdrawing substituents on the phenyl ring can enhance AChE inhibitory potency by 5- to 20-fold relative to unsubstituted analogs, with lead compound IC₅₀ values as low as 0.10 ± 0.05 µM [1]. The target compound's 3,5-difluoro substitution pattern (Σσₘ = +0.68) and methylene spacer architecture position it as a structurally distinct entry that complements existing benzenesulfonamide-thiazole entries in the screening deck [2].

Kinase Inhibitor Fragment-Based Screening with Thiazole Hinge-Binder Motifs

The compound's N-(thiazol-2-yl) sulfonamide motif aligns with the hinge-binding pharmacophore validated in multiple kinase inhibitor patents (e.g., US9199979B2). The thiazole nitrogen (N3) serves as a hydrogen-bond acceptor to the kinase hinge region, while the 3,5-difluorophenyl group provides a hydrophobic contact surface and potential for favorable fluorine-protein interactions. The compound's low molecular weight (290.3 g/mol) and moderate computed LogP (≈1.7) make it suitable as a fragment-like starting point for structure-based drug design campaigns targeting kinases, as differentiated from bulkier benzothiazole or oxazole congeners that may fail to accommodate shallow ATP-binding pockets [3].

Physicochemical Property Benchmarking for CNS Drug Discovery Profiling

With a molecular weight of 290.3 g/mol, computed XLogP3 of approximately 1.7, a hydrogen-bond donor count of 1, and a hydrogen-bond acceptor count of 6, this compound falls within favorable CNS drug-likeness parameter space (MW < 400, LogP 1–4, HBD ≤ 3, HBA ≤ 7) [1][2]. Compared to its non-fluorinated analog (1-phenyl-N-(1,3-thiazol-2-yl)methanesulfonamide, XLogP3 ≈ 1.2, HBA = 4) and its des-thiazole analog (N-(3,5-difluorophenyl)methanesulfonamide, XLogP3 ≈ 0.8, HBA = 3), the target compound's balanced profile supports its use as a reference standard for establishing property-activity relationships in CNS-targeted thiazole-sulfonamide series. Procurement for physicochemical profiling panels should prioritize this compound for its intermediate LogP and enhanced HBA capacity.

Negative Control or Counter-Screen Compound for 2,5-Difluorobenzenesulfonamide-Thiazole Chemical Probes

Given the structural similarity but non-identity between the target compound (3,5-difluorophenyl-CH₂-SO₂-NH-thiazole) and the 2,5-difluorobenzenesulfonamide-thiazole positional isomer series, the target compound can serve as a regiochemical specificity control in target engagement assays. If a biological activity is observed for both the 3,5-difluoro target compound and the 2,5-difluoro benzenesulfonamide comparator, the shared fluorine count but distinct aryl attachment topology can help deconvolute whether activity is driven by general fluorinated aromatic character or by specific pharmacophoric geometry [1]. This application is particularly relevant for carbonic anhydrase and sodium channel screening panels where fluorinated sulfonamides show variable isoform selectivity [2].

Quote Request

Request a Quote for 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.